2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one
Description
The compound 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one belongs to the class of 1,3-oxazol-5(4H)-one derivatives, which are heterocyclic scaffolds with broad applications in medicinal chemistry and materials science. These compounds are characterized by a five-membered oxazole ring fused with a ketone group at position 3. The target molecule features a 2,6-difluorophenyl substituent at position 2 and an (E)-1-(dimethylamino)ethylidene group at position 4.
For example, Bredereck’s reagent (t-butoxybis(dimethylamino)methane) has been employed to generate similar enamine-substituted oxazolones .
Properties
IUPAC Name |
(4E)-2-(2,6-difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-7(17(2)3)11-13(18)19-12(16-11)10-8(14)5-4-6-9(10)15/h4-6H,1-3H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDMMIPFMCVLKW-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=C(C=CC=C2F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)OC(=N1)C2=C(C=CC=C2F)F)/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one typically involves the following steps:
Formation of the Oxazol-5(4H)-one Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Addition of the Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity : Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. The presence of the difluorophenyl group may enhance the potency of this compound against various bacterial strains. Studies have shown that modifications to the oxazole structure can lead to improved efficacy against resistant strains of bacteria .
- Anticancer Properties : The compound has been investigated for its potential anticancer activity. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and survival .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could provide therapeutic benefits in conditions such as rheumatoid arthritis .
Agrochemical Applications
- Herbicide Development : The unique chemical structure of 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one suggests potential use as a herbicide. Research into its herbicidal activity shows promise in controlling specific weed species while minimizing damage to crops .
- Pesticide Formulation : The compound's efficacy in pest control has been explored, particularly in formulations aimed at protecting crops from insect infestations. Its dual action as both an insecticide and fungicide could make it a valuable addition to integrated pest management strategies .
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various oxazole derivatives, including 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one. Results demonstrated significant inhibition against Gram-positive bacteria, indicating potential for development into a therapeutic agent .
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, researchers tested the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent decrease in cell viability, suggesting that further development could lead to new cancer therapies .
Mechanism of Action
The mechanism of action of 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Position 2 and 4
The bioactivity and physicochemical properties of 1,3-oxazol-5(4H)-ones are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:
Key Observations :
Electron-Withdrawing Groups (EWGs): The 2,6-difluorophenyl group in the target compound likely enhances thermal stability compared to non-fluorinated analogs (e.g., 2-phenyl derivatives).
Position 4 Diversity: The dimethylaminoethylidene group introduces a basic nitrogen, which may improve solubility in polar solvents. In contrast, bulky aromatic substituents (e.g., 3,4,5-trimethoxybenzylidene) reduce solubility but enhance π-π stacking interactions in crystal lattices .
Thermal Stability : Compounds with nitro or halogen substituents (e.g., 14f in ) exhibit higher melting points (>200°C), suggesting stronger intermolecular forces compared to alkyl-substituted analogs .
Crystallographic and Structural Insights
- Planarity and Intermolecular Interactions : X-ray analyses (e.g., ) reveal that oxazolones with aromatic substituents (e.g., thiophene or naphthalene) exhibit near-coplanar structures, facilitating C–H···O hydrogen bonding and π-π interactions. These features stabilize crystal packing and may influence solid-state reactivity .
Biological Activity
The compound 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a difluorophenyl group and an oxazole ring, which are critical for its biological properties.
Research indicates that the compound exhibits various mechanisms of action:
- Antitumor Activity : Studies have shown that derivatives of oxazolones can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the dimethylamino group is believed to enhance its interaction with cellular targets, leading to increased cytotoxicity against specific cancer cell lines .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The oxazole ring is often associated with antimicrobial efficacy, potentially through the disruption of microbial cell membranes or inhibition of essential enzymes .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one and related compounds.
Case Studies
- Antitumor Efficacy : A study on a series of oxazolone derivatives, including our compound, showed significant antitumor activity in vitro. The compound's ability to induce apoptosis was quantified using flow cytometry, revealing a dose-dependent response in cancer cell lines .
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating potential as a lead compound for further development .
- Neuroprotective Effects : Research involving neuroblastoma cells indicated that the compound could protect against oxidative stress-induced damage. This was assessed through assays measuring cell viability and reactive oxygen species (ROS) levels .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : Start with condensation of 2,6-difluorophenylacetic acid with dimethylaminoacetaldehyde, followed by cyclization using a dehydrating agent (e.g., POCl₃ or DCC) to form the oxazolone core. The (E)-configured ethylidene group can be stabilized by steric hindrance or polarity-controlled solvents .
- Optimization : Use a split-plot experimental design (as in ) to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitor yields via HPLC and characterize intermediates with FT-IR and ¹H NMR .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Structural Analysis : Use single-crystal X-ray diffraction (SC-XRD) to confirm the (E)-configuration of the ethylidene group, as demonstrated for similar oxazolones in .
- Spectroscopic Methods :
- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potential surfaces, correlating with reactivity .
Advanced Research Questions
Q. What strategies are effective in elucidating the reaction mechanisms involved in forming the (E)-configured ethylidene group?
Methodological Answer:
- Kinetic Studies : Conduct time-resolved ¹H NMR to track intermediate formation. For example, monitor enol intermediate stability in D₂O to assess tautomerization rates .
- Isotopic Labeling : Use deuterated dimethylamine to trace proton transfer steps during condensation. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .
- Theoretical Modeling : Apply transition-state theory (Gaussian 09) to simulate energy barriers for (E) vs. (Z) isomerization .
Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?
Methodological Answer:
- Environmental Persistence :
- Ecotoxicology :
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis : Compile IC₅₀ values from antimicrobial assays (e.g., ) and apply ANOVA to identify variability sources (e.g., bacterial strain differences).
- Dose-Response Validation : Replicate studies using standardized protocols (CLSI guidelines) with controls for solvent interference (e.g., DMSO <1% v/v) .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., fluorine position) using molecular docking (AutoDock Vina) against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
